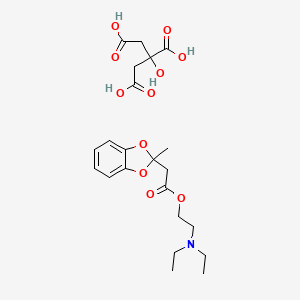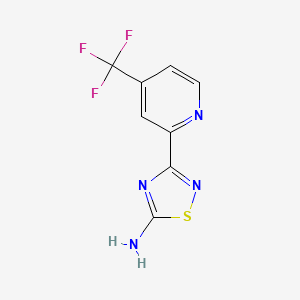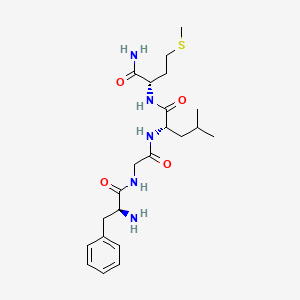![molecular formula C16H17ClN4O2 B13752897 N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline CAS No. 55619-06-2](/img/structure/B13752897.png)
N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline: is an organic compound with the molecular formula C17H17ClN4O2 . This compound is known for its vibrant color and is often used in dyeing processes. It is a member of the azo compound family, which is characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-nitroaniline. This involves treating 4-nitroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(2-chloroethyl)-N-ethylaniline in an alkaline medium to form the azo compound.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), ethanol as a solvent.
Substitution: Nucleophiles such as amines, thiols, or alcohols, typically in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Reduction: N-(2-Aminoethyl)-N-ethyl-4-[(4-aminophenyl)azo]aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Dye Synthesis: N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline is used as an intermediate in the synthesis of azo dyes, which are widely used in textile and leather industries.
Biology and Medicine:
Biological Staining: Azo compounds, including this one, are used in biological staining techniques to highlight structures in biological tissues.
Industry:
Pigments: The compound is used in the production of pigments for inks, plastics, and coatings due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The azo bond (N=N) can also participate in electron transfer reactions, contributing to its activity.
Comparison with Similar Compounds
- N-(2-Chloroethyl)-N-ethyl-4-[(2,6-dichloro-4-nitrophenyl)azo]aniline
- N-(2-Chloroethyl)-N-ethyl-4-[(4-bromophenyl)azo]aniline
Comparison:
- N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline is unique due to the presence of the nitro group, which imparts specific chemical reactivity and biological activity. The presence of the chloroethyl group allows for further functionalization through substitution reactions.
- N-(2-Chloroethyl)-N-ethyl-4-[(2,6-dichloro-4-nitrophenyl)azo]aniline has additional chlorine atoms, which can influence its reactivity and stability.
- N-(2-Chloroethyl)-N-ethyl-4-[(4-bromophenyl)azo]aniline contains a bromine atom, which can affect its electronic properties and reactivity.
Properties
CAS No. |
55619-06-2 |
|---|---|
Molecular Formula |
C16H17ClN4O2 |
Molecular Weight |
332.78 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H17ClN4O2/c1-2-20(12-11-17)15-7-3-13(4-8-15)18-19-14-5-9-16(10-6-14)21(22)23/h3-10H,2,11-12H2,1H3 |
InChI Key |
ZSHZJDLVNUANAY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCl)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-N-[(2S)-2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13752830.png)

![7-[(Z)-prop-1-enyl]-5,6-dihydro-4H-1-benzofuran-2-one](/img/structure/B13752833.png)
![1-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1,2,3,4-tetrahydro-6-methoxyquinolinium chloride](/img/structure/B13752839.png)



![2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine](/img/structure/B13752867.png)

![[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide](/img/structure/B13752878.png)



